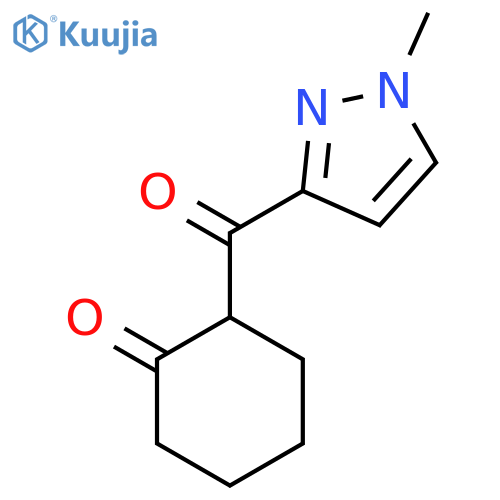Cas no 1698533-85-5 (2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one)

1698533-85-5 structure
商品名:2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 1698533-85-5
- 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
- EN300-1126552
- Cyclohexanone, 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-
-
- インチ: 1S/C11H14N2O2/c1-13-7-6-9(12-13)11(15)8-4-2-3-5-10(8)14/h6-8H,2-5H2,1H3
- InChIKey: JMUYMRRJBMPHJD-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCC1C(C1C=CN(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 378.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 9.65±0.20(Predicted)
2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126552-0.1g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1126552-1.0g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1126552-5.0g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1126552-1g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1126552-10g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 10g |
$3007.0 | 2023-10-26 | |
| Enamine | EN300-1126552-0.05g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1126552-0.25g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1126552-0.5g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1126552-2.5g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1126552-5g |
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one |
1698533-85-5 | 95% | 5g |
$2028.0 | 2023-10-26 |
2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1698533-85-5 (2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
